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Compound of Interest

Compound Name: LMP744

Cat. No.: B1674971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of LMP744, a novel

indenoisoquinoline derivative with potential as an antineoplastic agent. The information is

compiled from preclinical and clinical studies to support further research and development.

Introduction
LMP744 is a small molecule, indenoisoquinoline-based topoisomerase I (TOP1) inhibitor.[1][2]

It is designed to overcome some of the clinical limitations of camptothecins, the only FDA-

approved class of TOP1 inhibitors.[3][4] These limitations include chemical instability, drug

efflux by ABC transporters, and a short half-life.[4][5] LMP744 has demonstrated improved

chemical stability and the ability to produce more persistent DNA-protein crosslinks compared

to camptothecins.[5][6] Currently, LMP744 is being evaluated in a Phase 1 clinical trial for adult

patients with relapsed solid tumors and lymphomas.[1][7] The FDA has granted orphan drug

designation to LMP744 for the treatment of gliomas.[1]

Mechanism of Action
LMP744 exerts its anticancer effects by targeting topoisomerase I, a critical enzyme involved in

DNA replication, transcription, and repair.[2]

TOP1 Inhibition: LMP744 binds to the TOP1-DNA cleavage complex, stabilizing it and

preventing the re-ligation of the single-strand DNA break.[2] This trapping of the complex is a
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key feature of its mechanism.

Induction of DNA Damage: The stabilized TOP1-DNA complexes lead to the formation of

irreversible DNA strand breaks.[2]

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest

and ultimately leads to programmed cell death (apoptosis).[2][8]

Selective Targeting of Cancer Cells: As cancer cells have a higher proliferation rate and often

overexpress TOP1, they are more susceptible to the effects of LMP744 compared to normal

cells.[2]

The signaling pathway from TOP1 inhibition to apoptosis is a complex process involving the

DNA damage response (DDR).
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Figure 1: LMP744 Mechanism of Action Pathway.
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Quantitative Data
A multicenter Phase 1 trial (NCT03030417) was conducted to establish the safety, tolerability,

and maximum tolerated dose (MTD) of LMP744.[1][6][7]

Parameter Value Reference

Maximum Tolerated Dose

(MTD)

190 mg/m²/day (IV, days 1-5 of

a 28-day cycle)
[1][6][9]

Dose-Limiting Toxicities (DLTs)
Grade 3 Hypokalemia, Anemia,

Weight Loss
[1][9]

Half-life (approximate) 30 hours [6][10]

Clearance (approximate) 90 L/h [6][10]

Central Volume (approximate) 200 L [6][10]

Peripheral Volume

(approximate)
2500 L [6][10]

Overall Response Rate (ORR)
3% (1 confirmed partial

response out of 35 patients)
[9]

Stable Disease 17 out of 24 evaluable patients [6]
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Cell Line Type Metric Value Reference

NCI 60 Cell Line

Screen

Mean Graph Midpoint

(MGM) for Growth

Inhibition

15.5 µM [5]

Human Leukemia

(CEM)
Inhibition of TOP1

Similar to 1 µM

camptothecin

(LMP744 was more

potent)

[5]

Camptothecin-

Resistant Human

Leukemia (CEM/C2)

Sensitivity to LMP744 Sensitive at 0.1 µM [5]

Leukemia (CCRF-

CEM)
IC50 (Wild-Type) 25 nM [11]

Leukemia (CCRF-

CEM, TDP1-deficient)
IC50 6 nM [11]

A comparative oncology trial in dogs with lymphoma provided significant insights into the

antitumor activity of LMP744.

Animal Model Dosing Outcome Reference

Dogs with Lymphoma

5 mg/kg (100 mg/m²)

IV, qdx5 in 28-day

cycles (MTD)

Overall response rate

(PR or better) of 78%

at MTD

[5]

Dogs with Lymphoma Various dose levels

Overall response rate

of 80% across all

dose levels

[5]

Experimental Protocols
The Phase 1 study followed a dose-escalation design to determine the MTD and assess the

safety of LMP744.
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Figure 2: Phase 1 Clinical Trial Workflow for LMP744.
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Methodology:

Patient Population: Adult patients with histologically documented metastatic solid tumors that

have progressed after one line of therapy, or lymphoma that has progressed after initial

therapy.[7]

Study Design: A dose-escalation study where patients received LMP744 intravenously over

1 hour on days 1-5 of each 28-day cycle.[7]

Dose Escalation: The study started at 6 mg/m²/day and followed a Simon accelerated

titration design.[6]

Data Collection: Blood samples for pharmacokinetic (PK) analysis were collected on days 1,

2, 3, 4, 5, and 8 of cycle 1, and on day 1 of subsequent cycles.[7] Tumor biopsies were taken

at baseline and on day 2 of cycle 1 for pharmacodynamic (PD) marker analysis.[7]

Endpoints: The primary objective was to establish the MTD.[7] Secondary objectives

included characterizing the PK profile and assessing preliminary antitumor activity.[7]

Exploratory objectives involved evaluating the effect of LMP744 on DNA damage markers.[7]

Objective: To determine the ability of LMP744 to induce and stabilize TOP1 cleavage

complexes (TOP1cc).

Methodology (based on similar studies):

Cell Culture: Human leukemia (CCRF-CEM) and colon carcinoma (HCT116) cells are

cultured under standard conditions.[3]

Drug Treatment: Cells are treated with varying concentrations of LMP744 for a specified

duration (e.g., 1 hour at 37°C).[3]

Alkaline Elution: The alkaline elution assay is used to quantify TOP1cc as DNA-protein

crosslinks (DPC).[3] This technique separates single-stranded DNA based on its size, with

DNA crosslinked to proteins eluting more slowly.

Immunofluorescence: Cells are fixed and stained for histone γH2AX, a marker of DNA

double-strand breaks, and DAPI for nuclear visualization.[3]
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Quantitative Analysis: The intensity of the γH2AX signal is quantified using image analysis

software (e.g., ImageJ) to measure the extent of DNA damage.[3]

Objective: To identify molecular determinants of response to LMP744.

Methodology:

Cell Lines: A panel of cancer cell lines with known genetic backgrounds, such as wild-type

and SLFN11-knockout cells, are used.[4]

Cell Viability Assays: Cells are treated with a range of LMP744 concentrations for a defined

period (e.g., 3 days), and cell viability is determined using assays like ATPlite.[4]

Western Blotting: Protein expression levels of potential biomarkers, such as SLFN11 and

TOP1, are assessed by western blotting to correlate with drug sensitivity.[4]

Immunofluorescence in Tumor Biopsies: Paired tumor biopsies (pre- and on-treatment) from

the clinical trial are analyzed for DNA damage response markers (e.g., γH2AX, pNBS1, and

Rad51) by immunofluorescence.[6]

Key Findings and Future Directions
LMP744 is a promising non-camptothecin TOP1 inhibitor with a distinct preclinical and clinical

profile.

Clinical Activity: While single-agent activity in a heavily pretreated population was limited,

prolonged disease stabilization was observed in some patients, including those with prior

progression on irinotecan.[6]

Biomarkers: Expression of SLFN11 has been identified as a dominant determinant of

response to indenoisoquinolines, suggesting a potential patient selection strategy.[3][4] High

baseline expression of SLFN11 was noted in a patient who had a partial response to

LMP744.[9]

Blood-Brain Barrier Penetration: LMP744 has demonstrated the ability to cross the blood-

brain barrier at concentrations sufficient to kill cancer cells, making it a candidate for treating

brain tumors like gliomas.[1]
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Future Development: A phase 2 trial is planned to evaluate LMP744 in patients with

recurrent gliomas.[1] Further investigation into combination therapies, potentially with PARP

inhibitors, is also warranted based on preclinical data showing synergy.[4]

This guide summarizes the foundational knowledge on LMP744, providing a basis for ongoing

research and clinical development of this novel anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1674971#indenoisoquinoline-lmp744-basic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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